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Compound of Interest

Dimethyl Quinoline-2,3-
Compound Name:
dicarboxylate

Cat. No.: B096867

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Dimethyl Quinoline-2,3-dicarboxylate (CAS No. 17507-03-8), a molecule of interest in
medicinal chemistry and materials science. This document compiles available data for Proton
Nuclear Magnetic Resonance (*H NMR), Carbon-13 Nuclear Magnetic Resonance (*3C NMR),
Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), presented in a structured format for
clarity and ease of comparison. Detailed experimental protocols for acquiring such spectra are
also provided to ensure reproducibility and methodological rigor.

Molecular Structure and Properties

o |IUPAC Name: Dimethyl quinoline-2,3-dicarboxylate[1]

Molecular Formula: C13H11NOa[1]

Molecular Weight: 245.23 g/mol [1]

CAS Number: 17507-03-8[1]

Appearance: Light brown to yellow solid

Spectroscopic Data Summary
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While a complete set of experimentally verified spectroscopic data for Dimethyl Quinoline-2,3-
dicarboxylate is not readily available in public databases, the following tables have been
constructed based on typical values for quinoline derivatives and available information.
Researchers are advised to use this data as a reference and to obtain experimental data for
their specific samples for confirmation.

Table 1: Nuclear Magnetic Resonance (NMR) Data

1H NMR Chemical Coupling Assi 13C NMR Chemical
ssignme
(Predicted  Shift (9, Multiplicity  Constant ‘ 2 (Predicted  Shift (0,
n

) ppm) (J, Hz) ) ppm)
H-4 ~8.4 S - Ar-H C-2 ~150
H-5 ~8.2 d ~8.5 Ar-H C-3 ~128
H-8 ~8.0 d ~8.5 Ar-H C-14 ~138
H-6 ~7.8 t ~7.5 Ar-H C-4a ~129
H-7 ~7.6 t ~7.5 Ar-H C-5 ~130
OCHs (C2-

~4.0 s - -CHs C-6 ~128
ester)
OCHs (C3-

~3.9 S - -CHs C-7 ~131
ester)
C-8 ~129
C-8a ~148
C=0 (C2-

~165
ester)
C=0 (C3-

~166
ester)
OCHs (C2-

~53
ester)
OCHs (C3-

~53
ester)
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Table 2: Infrared (IR) Spectroscopy Data

Wavenumber (cm—1) Intensity Assignment
~3050 Medium Aromatic C-H stretch
~2950 Medium Aliphatic C-H stretch (methyl)
~1730 Strong C=0 stretch (ester)
) Aromatic C=C skeletal

~1600, ~1580, ~1450 Medium-Strong o

vibrations
~1250 Strong C-O stretch (ester)

Aromatic C-H out-of-plane
~750 Strong

bend

Note: This data is predicted based on typical functional group frequencies.

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity (%) Assignment

245 High [M]* (Molecular lon)
214 Moderate [M - OCHs]*

186 Moderate [M - COOCHs]*

158 Moderate [M - 2(COOCHSs) + H]*
128 High Quinoline fragment

Note: Fragmentation pattern is predicted based on the structure and common fragmentation
pathways of quinoline derivatives.

Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy

e Sample Preparation:
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o Accurately weigh 5-10 mg of Dimethyl Quinoline-2,3-dicarboxylate.

o Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDClIs,
DMSO-ds) in a clean, dry 5 mm NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (O ppm).

o Cap the tube and gently invert to ensure complete dissolution and homogeneity.

e 1H NMR Spectrum Acquisition:
o The spectrum is typically acquired on a 400 MHz or higher field spectrometer.
o A standard single-pulse experiment is used.

o Key parameters include a spectral width of 0-12 ppm, an acquisition time of 3-4 seconds,
a relaxation delay of 1-2 seconds, and an appropriate number of scans (typically 16-64) to
achieve a good signal-to-noise ratio.

e 13C NMR Spectrum Acquisition:
o A proton-decoupled pulse sequence is commonly employed.

o Due to the low natural abundance of *3C, a larger number of scans (typically 1024 or
more) and a longer acquisition time are required.

o The spectral width is typically set from 0 to 220 ppm.
» Data Processing:
o The acquired Free Induction Decay (FID) is Fourier transformed.
o Phase and baseline corrections are applied to the resulting spectrum.

o Chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b096867?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b096867?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

The IR spectrum of a solid sample like Dimethyl Quinoline-2,3-dicarboxylate is typically
obtained using the KBr (potassium bromide) pellet technique.[1]

e Sample Preparation (KBr Pellet):

o Thoroughly grind 1-2 mg of the sample with approximately 100-200 mg of dry,
spectroscopic grade KBr in an agate mortar and pestle until a fine, homogeneous powder
is obtained.

o Place a portion of the mixture into a pellet-forming die.

o Apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or
translucent pellet.

e Spectrum Acquisition:

o The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, such as
a Bruker IFS 85.[1]

o A background spectrum of a blank KBr pellet is recorded first.

o The sample pellet is then placed in the sample holder, and the sample spectrum is
acquired.

o The spectrum is typically recorded over the range of 4000-400 cm™1,

Mass Spectrometry (MS)

Electron lonization (EI) is a common method for the mass analysis of small organic molecules.
e Sample Introduction:

o A small amount of the sample is introduced into the mass spectrometer, typically via a
direct insertion probe for solid samples or after separation by Gas Chromatography (GC-
MS).

¢ lonization:
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o The sample is bombarded with a high-energy electron beam (typically 70 eV), causing
ionization and fragmentation of the molecule.

e Mass Analysis:

o The resulting positively charged ions are accelerated and separated based on their mass-
to-charge (m/z) ratio by a mass analyzer (e.g., quadrupole, time-of-flight).

o Detection:

o An electron multiplier or similar detector records the abundance of each ion, generating
the mass spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the comprehensive spectroscopic
characterization of a chemical compound like Dimethyl Quinoline-2,3-dicarboxylate.
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Compound Synthesis & Purification

Synthesis of Dimethyl
Quinoline-2,3-dicarboxylate

i

Purification
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Structure Confirmation

Click to download full resolution via product page

Caption: General workflow for the synthesis, purification, and spectroscopic characterization of
a chemical compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. Dimethyl Quinoline-2,3-dicarboxylate | C13H11NO4 | CID 11010215 - PubChem
[pubchem.ncbi.nlm.nih.gov]

 To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Quinoline-2,3-
dicarboxylate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b096867#spectroscopic-data-for-dimethyl-quinoline-2-
3-dicarboxylate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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